N4-(4-fluorophenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(4-fluorophenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 1-phenyl core, with substitutions at the N4 and N6 positions. The N4 group is a 4-fluorophenyl moiety, while the N6 position is occupied by a (4-methylphenyl)methyl (para-methylbenzyl) group. This structural motif is common in medicinal chemistry, particularly in kinase inhibitors and receptor antagonists, due to its ability to engage in hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
4-N-(4-fluorophenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN6/c1-17-7-9-18(10-8-17)15-27-25-30-23(29-20-13-11-19(26)12-14-20)22-16-28-32(24(22)31-25)21-5-3-2-4-6-21/h2-14,16H,15H2,1H3,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXLOMLNAJTTKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-fluorophenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method involves the condensation of appropriate substituted anilines with pyrazolo[3,4-d]pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Core Formation
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via condensation reactions involving precursors such as hydrazines, ureas, or nitriles. For example:
-
Pyrazole intermediate formation : Reaction of a phenylhydrazine derivative with a nitrile-containing compound to form a pyrazole ring .
-
Fusion with urea : Subsequent reaction with urea under high-temperature conditions to form the fused pyrazolo-pyrimidine core .
Substitution at N4 Position
The N4-(4-fluorophenyl) group is introduced via nucleophilic aromatic substitution (S<sub>N</sub>Ar). This step typically requires:
-
A halogenated core : The pyrazolo[3,4-d]pyrimidine intermediate is pre-functionalized with a leaving group (e.g., Cl) at the N4 position.
-
Reaction with 4-fluoroaniline : Substitution of the leaving group with 4-fluoroaniline under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub> in DMF) .
Reaction conditions :
| Parameter | Details |
|---|---|
| Reagent | 4-fluoroaniline, K<sub>2</sub>CO<sub>3</sub> |
| Solvent | DMF or DMSO |
| Temperature | 80–100°C |
| Yield | Typically >50% |
Alkylation at N6 Position
The N6-[(4-methylphenyl)methyl] group is introduced via alkylation using a benzyl halide (e.g., 4-methylbenzyl chloride). This step involves:
-
Nucleophilic attack : The N6 position acts as a nucleophile, displacing the halide from the benzyl chloride.
-
Catalyst : Phase-transfer catalysts or bases (e.g., NaH) are used to facilitate the reaction .
Reaction conditions :
| Parameter | Details |
|---|---|
| Reagent | 4-methylbenzyl chloride, NaH |
| Solvent | THF or DMF |
| Temperature | 0–5°C (initiation), then room temperature |
| Yield | Typically >60% |
Key Reaction Mechanisms
-
Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) :
-
Alkylation (SN2) :
Physical and Chemical Stability
-
Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s hydrogen-bonding capacity .
-
Thermal stability : High melting points are typical for pyrazolo[3,4-d]pyrimidine derivatives due to aromatic rigidity .
Research Findings
-
Yield optimization : Use of phase-transfer catalysts in alkylation steps improves yield and reduces reaction times .
-
Structural analysis : X-ray crystallography confirms the fused bicyclic structure and hydrogen-bonding patterns .
-
Biological relevance : Analogous compounds exhibit kinase inhibition (e.g., EGFR, CK1), suggesting potential therapeutic applications .
Data Tables
Table 1: Synthesis Steps for N4-(4-fluorophenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
| Step | Reaction Type | Reagents/Solvents | Yield |
|---|---|---|---|
| 1 | Core formation | Phenylhydrazine, urea, DMF | 75% |
| 2 | N4 substitution | 4-fluoroaniline, K<sub>2</sub>CO<sub>3</sub>, DMF | 85% |
| 3 | N6 alkylation | 4-methylbenzyl chloride, NaH, THF | 65% |
Table 2: Reaction Conditions for Key Steps
| Parameter | Core Formation | N4 Substitution | N6 Alkylation |
|---|---|---|---|
| Temperature | 150°C | 90°C | 0–25°C |
| Time | 12–18 h | 6–8 h | 2–4 h |
| Solvent | DMF | DMF | THF |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 424.48 g/mol. Its structure features a pyrazolo[3,4-d]pyrimidine core, which is characterized by a fused ring system containing nitrogen atoms. The presence of a fluorinated phenyl group and a methyl-substituted phenyl group enhances its biological activity and interaction potential within biological systems.
Inhibition of Cyclin-Dependent Kinases (CDKs)
One of the primary applications of N4-(4-fluorophenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation, and their aberrant activation is often linked to cancer progression. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism of action primarily involves the inhibition of CDK activity, leading to disrupted cell cycle progression and subsequent apoptosis in cancer cells .
Potential as Anti-Cancer Agent
Recent studies have further evaluated the compound's efficacy as an anti-cancer agent. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and tested for their cytotoxicity against multiple cancer cell lines. The results demonstrated that certain derivatives exhibited significant anti-cancer activity, with some compounds showing IC50 values in the low micromolar range against non-small cell lung cancer and melanoma models .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common reagents used include amines, aldehydes, and various catalysts under controlled conditions. The general synthetic pathway includes:
- Formation of the Pyrazolo Core : Initial reactions involve the condensation of appropriate precursors to form the pyrazolo core.
- Substitution Reactions : Fluorinated and methyl-substituted phenyl groups are introduced through electrophilic substitution reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound compared to other pyrazolo[3,4-d]pyrimidines, a comparative analysis can be conducted based on their biological activities and structural variations:
| Compound Name | Biological Activity | IC50 Value | Structural Features |
|---|---|---|---|
| This compound | CDK Inhibition | Low µM range | Fluorinated and methyl-substituted phenyl groups |
| N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine | CK1 Inhibition | 78 nM | Chlorinated phenyl group |
| Other derivatives | Varies | Varies | Various substitutions |
Mechanism of Action
The mechanism of action of N4-(4-fluorophenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis of structurally related compounds:
Key Observations
The para-methylbenzyl group at N6 contributes to hydrophobicity, favoring interactions with lipid-rich enzyme pockets, as seen in Bcr-Abl inhibitors .
Solubility and Lipophilicity :
- Bulky aromatic substituents (e.g., benzyl groups) correlate with reduced aqueous solubility. The target compound’s solubility is expected to be lower than that of N6-ethyl derivatives (e.g., 0.5 µg/mL in ).
- Fluorine at N4 may marginally improve solubility via polarity but is counterbalanced by the benzyl group’s hydrophobicity .
Synthetic Approaches :
- Similar compounds are synthesized via nucleophilic aromatic substitution on dichloropyrimidine intermediates, followed by sequential amine coupling (e.g., using DIEA or triethylamine as bases) .
- The target compound’s synthesis likely parallels methods for N6-benzyl derivatives, involving Pd-catalyzed cross-coupling or microwave-assisted reactions .
Biological Activity Trends: IGF-1R Antagonists: Pyrazolo[3,4-d]pyrimidines with trifluoromethylphenyl groups (e.g., ) show nanomolar potency, suggesting the target compound’s fluorophenyl group may confer similar selectivity. Kinase Inhibition: Analogous compounds (e.g., Bcr-Abl inhibitors in ) highlight the importance of N6 aromaticity for ATP-binding pocket interactions.
Table: Thermal Properties of Selected Analogues
Biological Activity
N4-(4-fluorophenyl)-N6-[(4-methylphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes various functional groups that contribute to its biological properties.
Antimicrobial Activity
Research has indicated that compounds containing pyrazolo[3,4-d]pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound have been evaluated for their in vitro antibacterial activity against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives have shown promising results:
| Compound | MIC (μg/mL) | Activity Against |
|---|---|---|
| 12c | 0.25 | MRSA |
| 22c | 0.5 | MRSA |
These findings suggest that modifications to the pyrazolo[3,4-d]pyrimidine core can enhance antibacterial efficacy .
Cytotoxicity Studies
In addition to antimicrobial properties, cytotoxicity assays have been conducted to evaluate the safety profile of these compounds. The viability of human bronchial epithelial cells (16-HBE), mouse macrophages (RAW 264.7), and human colorectal adenocarcinoma cells (Caco-2) were assessed using the MTT assay:
| Compound | Cell Line | Concentration (μg/mL) | Viability (%) |
|---|---|---|---|
| 12c | RAW 264.7 | 8 | Slight inhibition |
| 22c | Caco-2 | 1-8 | No effect |
| 22c | 16-HBE | 1-8 | No effect |
This data indicates that while some compounds exhibit slight cytotoxic effects at higher concentrations, they generally maintain a favorable safety profile .
Structure-Activity Relationships (SAR)
The SAR studies reveal that various substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity. Electron-withdrawing groups such as fluorine enhance antimicrobial potency compared to electron-donating groups. The presence of methyl and phenyl substituents also contributes positively to the overall activity:
- Fluorine Substitution : Increases lipophilicity and enhances interaction with bacterial targets.
- Methyl and Phenyl Groups : Improve stability and solubility.
These insights underline the importance of molecular modifications in optimizing biological activity .
Case Study: Synthesis and Evaluation
A recent study synthesized several derivatives of this compound and evaluated their antibacterial properties. The study utilized molecular docking techniques to predict interactions with bacterial ribosomes, confirming the potential mechanism of action for these compounds .
Case Study: Anticancer Potential
Another investigation explored the anticancer potential of pyrazolo[3,4-d]pyrimidines in various cancer cell lines. Results indicated that certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a targeted therapeutic approach .
Q & A
Basic: How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer:
Optimization involves multi-step reaction tuning, such as adjusting stoichiometry of intermediates (e.g., 4-fluorophenyl and 4-methylbenzyl moieties) and employing catalytic conditions (e.g., Pd-mediated cross-coupling). Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization in ethanol can enhance purity. Monitoring reaction progress with TLC and HPLC ensures intermediate stability .
Advanced: What computational strategies effectively predict this compound's binding affinity to kinase targets?
Methodological Answer:
Molecular docking (e.g., AutoDock Vina) using crystal structures of kinase active sites (e.g., EGFR or VEGFR) can predict binding modes. Molecular dynamics (MD) simulations (10–100 ns) assess stability of ligand-receptor complexes. Free energy perturbation (FEP) calculations refine binding affinity predictions. Cross-validation with in vitro kinase assays (IC50 measurements) is critical to validate computational models .
Basic: What spectroscopic methods confirm the structural integrity of this pyrazolo[3,4-d]pyrimidine derivative?
Methodological Answer:
- 1H/13C NMR : Confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methylbenzyl CH2 at δ 3.8–4.2 ppm).
- X-ray crystallography : Resolve dihedral angles between pyrimidine and aryl rings (e.g., deviations <15° indicate planar stability).
- HRMS : Verify molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .
Advanced: How should researchers address discrepancies between in vitro kinase inhibition data and cellular efficacy studies?
Methodological Answer:
Discrepancies may arise from poor cellular permeability or off-target effects. Strategies include:
- Solubility assays : Measure logP (e.g., shake-flask method) to assess membrane penetration.
- Proteome-wide profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify off-target interactions.
- Metabolic stability tests : Incubate with liver microsomes to evaluate CYP450-mediated degradation .
Basic: What are key considerations for designing stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40–60°C.
- HPLC-UV analysis : Track degradation products (e.g., hydrolyzed pyrimidine rings or fluorophenyl cleavage).
- Kinetic modeling : Calculate activation energy (Ea) via Arrhenius plots to predict shelf-life .
Advanced: Which in silico ADMET models best predict this compound's pharmacokinetic profile?
Methodological Answer:
- QSAR models : Use SwissADME or ADMET Predictor™ to estimate solubility (logS), permeability (Caco-2), and CYP inhibition.
- PBPK modeling : Simulate plasma concentration-time profiles using GastroPlus™, incorporating hepatic clearance and tissue distribution.
- In vitro-in vivo extrapolation (IVIVE) : Combine microsomal stability data with physiologically based pharmacokinetics (PBPK) for dose prediction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
